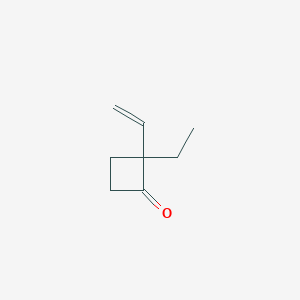
2-Ethenyl-2-ethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2-ethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-ethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction, where a diene and a dienophile react to form the cyclobutanone ring. For instance, the Diels-Alder reaction between a suitable diene and an ethenyl-substituted dienophile can yield the desired compound .
Another method involves the ring expansion of cyclopropyl ketones. This can be achieved by treating cyclopropyl ketones with reagents such as diazomethane or diazo compounds under specific conditions to form the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-2-ethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethenyl and ethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethenyl-2-ethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-2-ethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutanone ring, which makes it susceptible to nucleophilic attack and other chemical transformations. The ethenyl group can participate in conjugation and resonance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound with a simple four-membered ring ketone structure.
2-Methylcyclobutanone: Similar structure with a methyl group instead of an ethenyl group.
2-Vinylcyclobutanone: Similar structure with a vinyl group but without the ethyl group.
Uniqueness
2-Ethenyl-2-ethylcyclobutan-1-one is unique due to the presence of both ethenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other cyclobutanones. The combination of these substituents allows for a broader range of chemical transformations and applications .
Properties
CAS No. |
58016-17-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-ethenyl-2-ethylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-3-8(4-2)6-5-7(8)9/h3H,1,4-6H2,2H3 |
InChI Key |
IHFIWRBTOHCFLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















